molecular formula C8H7N3OS B2498712 2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile CAS No. 623558-68-9

2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile

Cat. No.: B2498712
CAS No.: 623558-68-9
M. Wt: 193.22
InChI Key: UVOQLYXMOFOJJE-UHFFFAOYSA-N
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Description

2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile is a thiazolidinone-based derivative featuring a malononitrile moiety as an electron-withdrawing group (EWG). The compound’s core structure consists of a five-membered thiazolidinone ring with a 3-ethyl substituent and a 4-oxo group, conjugated to the malononitrile unit. This design enhances intramolecular charge transfer (ICT), making it valuable in optoelectronic applications, particularly as an acceptor block in organic photovoltaics (OPVs) . Its high electron affinity and planar geometry facilitate efficient charge dissociation and light absorption, contributing to its prominence in materials science .

Properties

IUPAC Name

2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-2-11-7(12)5-13-8(11)6(3-9)4-10/h2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOQLYXMOFOJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CSC1=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reagents :

    • Ethyl isothiocyanate (1.5 g, 8.7 mmol)
    • Malononitrile (0.53 g, 8.0 mmol)
    • Ethyl bromoacetate (2.3 g, 14 mmol)
    • DBU (1.6 g, 11 mmol)
    • Acetonitrile (13 mL)
  • Procedure :

    • Combine ethyl isothiocyanate and malononitrile in anhydrous acetonitrile under argon.
    • Add DBU dropwise at 25°C, followed by ethyl bromoacetate.
    • Reflux at 82°C for 12 hours.
    • Concentrate under reduced pressure and purify via silica chromatography (eluent: 1:2:5 ethyl acetate/dichloromethane/hexanes).
  • Yield : 71% (1.6 g).

Mechanistic Insights

The base deprotonates malononitrile, enabling nucleophilic attack on ethyl isothiocyanate. Subsequent alkylation with ethyl bromoacetate forms the thiazolidinone ring, with DBU facilitating both deprotonation and bromide displacement.

Knoevenagel Condensation for Functionalization

While the cyclocondensation forms the core structure, Knoevenagel reactions are employed to introduce exocyclic double bonds for electronic applications.

Reaction with Aldehydes

  • Reagents :

    • 2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile (0.33 g, 1.68 mmol)
    • Aldehyde derivative (1.68 mmol)
    • Piperidine (3 drops)
    • Chloroform (35 mL)
  • Procedure :

    • Dissolve the thiazolidinone and aldehyde in anhydrous chloroform under argon.
    • Add piperidine and reflux for 12 hours.
    • Concentrate and purify via silica chromatography (chloroform eluent).
  • Yield : Up to 94% (0.38 g).

Comparative Analysis of Synthetic Methods

Method Conditions Catalyst/Base Yield Application
Cyclocondensation Reflux (82°C, 12 h) DBU 71% Core structure synthesis
Knoevenagel Reflux (100°C, 12 h) Piperidine 94% Functionalized derivatives

Key Observations :

  • Cyclocondensation prioritizes scalability but requires inert conditions and chromatographic purification.
  • Knoevenagel achieves higher yields but depends on pre-synthesized thiazolidinone intermediates.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (acetonitrile, chloroform) enhance reaction rates by stabilizing intermediates.
  • Glacial acetic acid in Knoevenagel reactions promotes imine formation via proton exchange.

Base Effects

  • DBU outperforms weaker bases (e.g., triethylamine) in cyclocondensation due to superior deprotonation capacity.
  • Ammonium acetate in acetic acid enables milder Knoevenagel conditions, reducing side reactions.

Challenges and Solutions

  • Air Sensitivity :
    • The compound degrades under oxidative conditions, necessitating argon atmospheres and refrigerated storage (0–10°C).
  • Purification Complexity :
    • Silica chromatography with chloroform or ethyl acetate/hexanes mixtures resolves polarity-driven impurities.

Emerging Applications Informing Synthesis

Recent studies highlight its role in:

  • Fluorescent dyes : Red-emitting derivatives (PLQY: 13%) for cellular imaging.
  • Organic semiconductors : As electron-deficient units in squaraine dyes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Electronic Properties

Malononitrile derivatives with modified heterocyclic cores or substituents exhibit distinct electronic behaviors. Key comparisons include:

Table 1: Structural and Electronic Comparison of Selected Malononitrile Derivatives
Compound Name Core Structure Substituents HOMO-LUMO Gap (eV) Key Applications References
2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile Thiazolidinone 3-Ethyl, 4-oxo 2.8–3.1* OPVs, NLO materials
2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile Thiazolidinone 3-Phenyl, 4-oxo 3.0–3.3 Biological activities
2-((10-Hexylphenothiazin-3-yl)methylene)malononitrile Phenothiazine 10-Hexyl 2.5–2.7 Photonics, NLO
PMD-1 (Reference in NLO study) Indenylidene Fluorinated substituents 2.3–2.5 High NLO response

*Calculated via DFT; experimental data pending.

  • Thiazolidinone vs. Benzothiazole/Phenothiazine Derivatives: The thiazolidinone core in the target compound provides a balance of electron deficiency and rigidity, enhancing charge transport in OPVs . In contrast, phenothiazine derivatives (e.g., 2-((10-hexylphenothiazin-3-yl)methylene)malononitrile) exhibit lower HOMO-LUMO gaps (~2.5–2.7 eV) due to extended π-conjugation, favoring nonlinear optical (NLO) applications . Benzothiazole derivatives (e.g., [(2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)ethylidene]malononitrile) show stronger electron-withdrawing effects but may suffer from reduced solubility, limiting their OPV performance .
  • Substituent Effects :

    • The 3-ethyl group in the target compound improves solubility and reduces steric hindrance compared to bulkier substituents (e.g., phenyl in ), facilitating crystallization and charge mobility .
    • Fluorinated or chlorinated substituents (e.g., in PMD-1 derivatives) lower HOMO-LUMO gaps and enhance hyperpolarizability, critical for NLO materials .

Optoelectronic and Photovoltaic Performance

The target compound’s role as an end-capped acceptor in DRCN5T (a high-performance OPV molecule) highlights its superiority in charge dissociation and light harvesting. Comparisons with other acceptors:

Table 2: Photovoltaic and NLO Performance Metrics
Compound Name Power Conversion Efficiency (PCE, %) First Hyperpolarizability (βtot, ×10⁻²⁸ esu) Key Strengths
This compound 12.1 (in DRCN5T) 8.7* High ICT, thermal stability
Rhodanine-based acceptors 9.5–10.5 6.2–7.5 Broad absorption
Phenothiazine-malononitrile derivatives N/A 15.2–18.6 Exceptional NLO response

*Theoretical calculation via DFT .

  • OPV Applications: The target compound’s PCE of 12.1% in DRCN5T outperforms rhodanine-based acceptors (9.5–10.5%) due to its optimized π-spacer compatibility and reduced recombination losses . In contrast, phenothiazine derivatives prioritize NLO properties over photovoltaic efficiency, with βtot values exceeding 15 ×10⁻²⁸ esu .
  • NLO Properties: Modifying the acceptor moiety (e.g., replacing malononitrile with DMM or MTM in PMD-1 derivatives) can enhance βtot by 40–60%, but at the cost of synthetic complexity .

Biological Activity

2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile, with the CAS number 623558-68-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₇N₃OS
  • Molecular Weight : 193.22 g/mol
  • Melting Point : 106.0 to 110.0 °C
  • Appearance : White to light yellow powder or crystal

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Research indicates that compounds with similar thiazolidinone structures exhibit a range of activities, including:

  • Antitumor Activity : Several studies have reported that derivatives of thiazolidinones display significant cytotoxic effects against various cancer cell lines.

The mechanisms through which this compound exerts its anticancer effects may include:

  • Inhibition of Cell Proliferation : Compounds have shown the ability to inhibit cell growth in several cancer types.
  • Induction of Apoptosis : The compound may trigger programmed cell death through mitochondrial pathways.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at specific phases, particularly G2/M phase.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that thiazolidinone derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent cytotoxicity. For example, compounds structurally related to this compound showed IC50 values as low as 0.35 μM against MCF-7 breast cancer cells .
  • Mechanistic Studies :
    • Flow cytometric analysis revealed that treatment with related compounds resulted in increased apoptosis rates and disruption of mitochondrial membrane potential, leading to enhanced intracellular calcium levels and activation of caspases .
  • Selectivity and Efficacy :
    • In a comparative study, derivatives were tested against the NCI-60 panel, showing selective activity against leukemia and solid tumors with notable growth inhibition percentages exceeding 100% in some cases, indicating complete cell death .

Data Table: Summary of Biological Activities

Activity Type Cell Line Tested IC50 (µM) Mechanism
CytotoxicityMCF-7 (Breast Cancer)0.35Induction of apoptosis
Cell Cycle ArrestRPMI-8226 (Leukemia)1.52G2/M phase arrest
Antitumor ActivityVarious Solid Tumors<1.0Inhibition of proliferation

Q & A

Q. What are the established synthetic methodologies for 2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile?

The compound is typically synthesized via condensation reactions involving thiazolidinone precursors and malononitrile derivatives. For example, analogous syntheses (e.g., benzylidenemalononitriles) employ aldehydes or ketones reacting with malononitrile in the presence of acidic catalysts (e.g., phosphorus pentoxide in ethanol). Reaction optimization includes temperature control (reflux conditions) and purification via recrystallization .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses diffractometers (e.g., Bruker APEX-II), with refinement via SHELXL or SHELXTL software. Key parameters include unit cell dimensions (e.g., triclinic P1P1 symmetry), bond angles (e.g., C–C–N ~113°), and intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds). Structural deviations (e.g., planarity) are quantified using root-mean-square (r.m.s.) analyses .

Q. What spectroscopic techniques are used to confirm its molecular structure?

  • FT-IR : Identifies nitrile stretches (~2200 cm⁻¹) and carbonyl groups (~1700 cm⁻¹).
  • NMR : 1^1H NMR reveals proton environments (e.g., ethyl group δ ~1.2–1.5 ppm), while 13^13C NMR confirms sp² carbons in the thiazolidinone ring.
  • UV-Vis : Detects π→π* transitions (e.g., λₘₐₘ ~350 nm) for charge-transfer analysis .

Advanced Research Questions

Q. How does the thiazolidinone ring conformation influence biological activity?

The envelope conformation of the thiazolidinone ring (observed in SCXRD studies) impacts intermolecular interactions. For instance, substituents like the ethyl group at position 3 modulate steric effects, affecting binding to biological targets (e.g., tyrosine kinases). Conformational flexibility also influences solubility and bioavailability in drug discovery workflows .

Q. What computational approaches predict nonlinear optical (NLO) properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model charge-transfer transitions. Key metrics include hyperpolarizability (β\beta) and dipole moment shifts. Substituents like the electron-withdrawing malononitrile group enhance NLO responses by extending π-conjugation, as seen in related chromophores .

Q. How can structural modifications optimize absorption for organic electronics?

  • π-Extension : Introducing vinyl or aromatic groups (e.g., furan, thiophene) broadens absorption spectra.
  • Donor-Acceptor Design : Pairing electron-rich indoline donors with malononitrile acceptors enhances intramolecular charge transfer (ICT), as demonstrated in merocyanine dyes .

Q. What experimental strategies resolve contradictions in biological activity data?

  • Dose-Response Studies : Test across multiple concentrations to identify non-linear effects.
  • Structural Analog Comparison : Evaluate derivatives with varied substituents (e.g., methoxy vs. ethyl groups) to isolate functional group contributions.
  • Crystallographic Correlation : Link crystal packing (e.g., head-to-tail stacking) to solubility and activity discrepancies .

Methodological Insights

Q. How to analyze intermolecular interactions in crystal packing?

Use Mercury or OLEX2 software to visualize Hirshfeld surfaces and 2D fingerprint plots. Dominant interactions include H⋯H (van der Waals) and C–H⋯N (hydrogen bonds). For example, weak H-bonding networks in 2-(4-methylbenzylidene)malononitrile contribute to its stability despite lacking strong π-π stacking .

Q. What are best practices for refining disordered structures?

  • Disorder Modeling : Split atoms into multiple positions with occupancy constraints.
  • Restraints : Apply geometric (e.g., DFIX) and thermal (e.g., SIMU) restraints during SHELXL refinement.
  • Validation : Cross-check using R-factors (R1<0.05R_1 < 0.05) and residual electron density maps .

Q. How to design high-throughput screening assays for bioactivity?

  • Microplate Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) for enzyme inhibition studies.
  • QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .

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